molecular formula C14H22FN3O2S B4444974 1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide

1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide

Cat. No.: B4444974
M. Wt: 315.41 g/mol
InChI Key: QCVRZTWEUIEUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a methanesulfonamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl intermediate through halogenation reactions.

    Piperazine Derivative Formation: The next step involves the formation of the 4-methylpiperazine derivative through nucleophilic substitution reactions.

    Coupling Reaction: The final step is the coupling of the fluorophenyl intermediate with the piperazine derivative in the presence of a sulfonamide reagent under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to corresponding amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group allows for strong binding interactions, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The sulfonamide moiety is crucial for the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluorophenyl)-4-methylpiperazin-2-ylmethanol
  • 1-(2-fluorophenyl)ethyl][2-methyl-2-(4-methylpiperazin-1-yl)propyl]amine

Uniqueness

Compared to similar compounds, 1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN3O2S/c1-17-8-10-18(11-9-17)7-6-16-21(19,20)12-13-4-2-3-5-14(13)15/h2-5,16H,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVRZTWEUIEUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.